molecular formula C17H27N3O17P2 B1218782 Uridine diphosphate-N-acetylglucosamine CAS No. 528-04-1

Uridine diphosphate-N-acetylglucosamine

Cat. No. B1218782
CAS RN: 528-04-1
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-CFRASDGPSA-N
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Description

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . D-Glucosamine is made naturally in the form of glucosamine-6-phosphate, and is the biochemical precursor of all nitrogen-containing sugars .


Synthesis Analysis

Glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine as the first step of the hexosamine biosynthesis pathway . The end-product of this pathway is UDP-GlcNAc, which is then used for making glycosaminoglycans, proteoglycans, and glycolipids . Biocatalytic synthesis of UDP-GlcNAc has been achieved by multiple enzymes co-immobilized on agarose beads .


Molecular Structure Analysis

The systematic IUPAC name of UDP-GlcNAc is O1 - [ (2 R ,3 R ,4 R ,5 S ,6 R )-3-Acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl] O3 - { [ (2 R ,3 S ,4 R ,5 R )-5- (2,4-dioxo-3,4-dihydropyrimidin-1 (2 H )-yl)-3,4-dihydroxyoxolan-2-yl]methyl} dihydrogen diphosphate . Its chemical formula is C17H27N3O17P2 and its molar mass is 607.355 g·mol −1 .


Chemical Reactions Analysis

UDP-GlcNAc undergoes interconversion to its epimer uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc), which acts as a sugar donor initiating mucin-type O-linked glycosylation .


Physical And Chemical Properties Analysis

UDP-GlcNAc is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates .

Scientific Research Applications

Enzymatic Activity in Biological Processes

  • Spherulation of Physarum polycephalum : UDP-GlcNAc plays a role in the spherulation of Physarum polycephalum, a process involving the synthesis of galactosamine walls. Its activity is influenced by cycloheximide, suggesting a specific regulatory mechanism (Hiatt & Whiteley, 1974).

Biochemical Synthesis and Modification

  • Chemoenzymatic Synthesis : UDP-GlcNAc is used in chemoenzymatic syntheses, such as the preparation of unnatural UDP-sugar donors for glycosaminoglycan synthesis. This includes the creation of chain terminators in the synthesis process (Schultz et al., 2017).
  • Conversion to UDP-N-Acetylgalactosamine : It can be converted to UDP-N-acetylgalactosamine (UDP-GalNAc) using microbial enzymes, which is significant for large-scale biochemical applications (Yamamoto, Kawai, & Tochikura, 1981).

Role in Cellular Processes

  • Cell Surface Sialylation : UDP-GlcNAc is crucial in cell surface sialylation, influencing cell adhesion and signal transduction. The enzyme UDP-GlcNAc 2-epimerase, which catalyzes an early step in the sialic acid biosynthetic pathway, is a major determinant of cell surface sialylation in human hematopoietic cell lines (Keppler et al., 1999).
  • Biosynthesis in Trypanosoma cruzi : It is involved in the biosynthesis of O-N-acetylglucosamine-linked glycans in Trypanosoma cruzi, adding N-acetylglucosamine to specific peptides, which is crucial for the surface mucin-like molecules in this organism (Previato et al., 1998).

Therapeutic Implications and Research

  • Potential Allosteric Inhibition in Trypanosoma brucei : A study found that UDP-GlcNAc pyrophosphorylase from Trypanosoma brucei can be selectively inhibited at an allosteric site. This discovery has therapeutic potential, especially considering the role of this enzyme in the biosynthesis of essential metabolites in many organisms (Urbaniak et al., 2013).

Mechanism of Action

UDP-GlcNAc is extensively involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) to install the O-GlcNAc post-translational modification in a wide range of species . It is also involved in nuclear pore formation and nuclear signaling .

Future Directions

UDP-GlcNAc has been proposed as a potential antifungal target . Moreover, the development of enzyme immobilization systems for the synthesis of UDP-GlcNAc shows great potential for enzymatic production of UDP-GlcNAc .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Uridine diphosphate-N-acetylglucosamine involves the conversion of uridine diphosphate (UDP) and N-acetylglucosamine (GlcNAc) to form the final product.", "Starting Materials": [ "Uridine", "Glucose", "Acetic anhydride", "Sodium hydroxide", "Phosphoric acid", "Methanol", "Ethanol", "Chloroform", "Water" ], "Reaction": [ "UDP is first converted to uridine monophosphate (UMP) by the action of alkaline phosphatase.", "Glucose is converted to GlcNAc by the action of N-acetylglucosamine synthase in the presence of acetic anhydride.", "UMP and GlcNAc are then reacted together in the presence of sodium hydroxide to form uridine diphosphate-N-acetylglucosamine.", "The reaction mixture is then acidified with phosphoric acid and extracted with chloroform.", "The organic layer is separated and washed with water and then dried over anhydrous sodium sulfate.", "The solvent is then removed under reduced pressure to obtain the final product." ] }

CAS RN

528-04-1

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-CFRASDGPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

physical_description

Solid

synonyms

Acetylglucosamine, UDP
Diphosphate N-Acetylglucosamine, Uridine
Diphospho-N-Acetylglucosamine, Uridine
N-Acetylglucosamine, Uridine Diphosphate
Pyrophosphoacetylglucosamine, Uridine
UDP Acetylglucosamine
UDPGNAc
Uridine Diphosphate N Acetylglucosamine
Uridine Diphosphate N-Acetylglucosamine
Uridine Diphospho N Acetylglucosamine
Uridine Diphospho-N-Acetylglucosamine
Uridine Pyrophosphoacetylglucosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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